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molecular formula C10H11FN2O2 B8586868 2-(4-Fluoro-2-nitrophenyl)-N,N-dimethylethen-1-amine CAS No. 96631-90-2

2-(4-Fluoro-2-nitrophenyl)-N,N-dimethylethen-1-amine

Cat. No. B8586868
M. Wt: 210.20 g/mol
InChI Key: HSUNOBHQLAOKKH-UHFFFAOYSA-N
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Patent
US05929072

Procedure details

N,N-Dimethyl-2-(4-fluoro-2-nitrophenyl)ethenylamine (6.72 g, 32 mmol) and NaIO4 (20.53 g, 96 mmol) were stirred in 50% aqueous THF (160 ml) at room temperature for 1.5 hours. The mixture was filtered in a celite pad and eluted with EtOAc. The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (50% CH2Cl2 /hexane) affording 4-fluoro-2-nitro benzaldehyde as an orange oil.
Quantity
6.72 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
20.53 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14])C.C1C[O:19]CC1>>[F:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:19])=[C:7]([N+:13]([O-:15])=[O:14])[CH:8]=1

Inputs

Step One
Name
Quantity
6.72 g
Type
reactant
Smiles
CN(C)C=CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Name
NaIO4
Quantity
20.53 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered in a celite pad
WASH
Type
WASH
Details
eluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (50% CH2Cl2 /hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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